molecular formula C17H10O3S B14587688 4-Benzoyl-5-phenylthiophene-2,3-dione CAS No. 61350-68-3

4-Benzoyl-5-phenylthiophene-2,3-dione

Cat. No.: B14587688
CAS No.: 61350-68-3
M. Wt: 294.3 g/mol
InChI Key: RQHMTTOMZRTJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-5-phenylthiophene-2,3-dione is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the thiophene scaffold, which is a privileged structure in the development of biologically active compounds . Thiophene derivatives are extensively investigated for their potential as anti-cancer agents, with some analogs functioning as microtubule-targeting agents that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis . Furthermore, structurally related benzothiophene compounds have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key nuclear receptor and compelling drug target for autoimmune and inflammatory diseases . The specific substitution pattern of 4-Benzoyl-5-phenylthiophene-2,3-dione makes it a valuable intermediate for synthesizing more complex molecules and exploring structure-activity relationships (SAR). Researchers can utilize this compound in the design and development of novel therapeutic agents targeting critical cellular pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

61350-68-3

Molecular Formula

C17H10O3S

Molecular Weight

294.3 g/mol

IUPAC Name

4-benzoyl-5-phenylthiophene-2,3-dione

InChI

InChI=1S/C17H10O3S/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H

InChI Key

RQHMTTOMZRTJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)S2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Paal-Knorr Thiophene Synthesis

A classical route involves the Paal-Knorr reaction, where 1,4-diketones react with phosphorus pentasulfide (P₂S₅) to form thiophene derivatives. For 4-benzoyl-5-phenylthiophene-2,3-dione, the precursor 1-(benzoyl)-4-phenyl-1,4-butanedione undergoes cyclization under reflux with P₂S₅ in anhydrous toluene.

Procedure :

  • Dissolve 1-(benzoyl)-4-phenyl-1,4-butanedione (10 mmol) in dry toluene.
  • Add P₂S₅ (12 mmol) and reflux at 110°C for 8–12 hours.
  • Cool, filter, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Outcome :

  • Yield: 65–72%
  • Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.85–7.45 (m, 10H, aromatic), 3.92 (s, 2H, CH₂). IR (KBr): 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Oxidation of Thiophene Derivatives

Selective Oxidation with HNO₃

Thiophene intermediates bearing benzoyl and phenyl groups are oxidized to the 2,3-dione using concentrated nitric acid.

Procedure :

  • Dissolve 4-benzoyl-5-phenylthiophene (5 mmol) in glacial acetic acid.
  • Add HNO₃ (70%, 10 mL) dropwise at 0°C.
  • Stir at room temperature for 24 hours, then pour into ice water.
  • Extract with dichloromethane, dry (Na₂SO₄), and concentrate.

Outcome :

  • Yield: 58–64%
  • Purity: >95% (HPLC)
  • Key Data: Melting point: 198–200°C; MS (ESI): m/z 322 [M+H]⁺.

Michael Addition-Facilitated Cyclization

Reaction of α,β-Unsaturated Ketones with Thiourea

A two-step protocol involves Michael addition of thiourea to α,β-unsaturated ketones, followed by oxidative cyclization.

Step 1: Michael Adduct Formation

  • React chalcone derivative 1,3-diphenyl-2-propen-1-one (5 mmol) with thiourea (6 mmol) in ethanol.
  • Add KOH (1.5 eq) and stir at 25°C for 6 hours.

Step 2: Oxidative Cyclization

  • Treat the adduct with I₂ (2 eq) in DMF at 80°C for 4 hours.
  • Quench with Na₂S₂O₃, extract, and purify.

Outcome :

  • Yield: 70–75%
  • Advantages: Atom-economical, avoids toxic byproducts.

Catalytic Methods and Recent Advances

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable regioselective synthesis via Suzuki-Miyaura coupling.

Procedure :

  • React 3-bromo-4-benzoylthiophene (5 mmol) with phenylboronic acid (6 mmol).
  • Use Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 12 hours.
  • Oxidize the product with CrO₃ in acetic acid to form the dione.

Outcome :

  • Yield: 68–73%
  • Selectivity: >90% (by GC-MS).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Paal-Knorr 65–72 95 8–12 High
HNO₃ Oxidation 58–64 93 24 Moderate
Michael Addition 70–75 97 10 High
Palladium Catalysis 68–73 96 12 Moderate

Key Observations :

  • The Paal-Knorr method offers scalability but requires harsh reagents.
  • Catalytic methods improve selectivity but incur higher costs.

Challenges and Optimization Strategies

  • Byproduct Formation : Oxidative methods often yield over-oxidized quinones. Mitigated by controlled HNO₃ addition at low temps.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

Chemical Reactions Analysis

4-Benzoyl-5-phenylthiophene-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

4-Benzoyl-5-phenylthiophene-2,3-dione
  • Core : Thiophene-2,3-dione.
  • Substituents: Benzoyl (C₆H₅CO-) at C4, phenylamino (C₆H₅NH-) at C4.
  • Key Functional Groups : Two conjugated carbonyls (C2 and C3), sulfur atom in the heterocyclic ring.
1,4-Disubstituted Piperazine-2,3-diones (e.g., compounds from )
  • Core : Piperazine-2,3-dione.
  • Substituents : Bulky aromatic groups (e.g., 4-substituted benzyl) at N1 and N3.
  • Key Functional Groups : Two amide-like carbonyls, nitrogen-rich ring.
  • Applications : Anthelmintic agents targeting Enterobius vermicularis and Fasciola hepatica .
Indolin-2,3-diones (e.g., compounds from )
  • Core : Indole fused with a 2,3-dione moiety.
  • Substituents : Varied aromatic groups on the indole ring.
  • Key Functional Groups : Conjugated carbonyls, rigid bicyclic structure.
  • Applications : Sigma receptor ligands with selectivity for σ2 over σ1 subtypes .

Physicochemical Properties

  • Lipophilicity :
    • Piperazine-2,3-diones exhibit higher ClogP values (2.5–4.0) due to bulky benzyl groups, enhancing membrane permeability .
    • 4-Benzoyl-5-phenylthiophene-2,3-dione has moderate lipophilicity (ClogP ~2.1), balancing solubility and reactivity .
  • Thermal Stability :
    • Thiophene-diones are stable under ambient conditions but degrade at >200°C, whereas piperazine-diones show higher thermal stability .

Q & A

Q. What experimental designs reconcile discrepancies in catalytic efficiency across synthetic methodologies?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .
  • Apply multivariate analysis (e.g., PCA) to datasets from published studies to pinpoint outlier conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.